![molecular formula C19H18N2O4 B14150883 N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine CAS No. 957039-66-6](/img/structure/B14150883.png)
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is a complex organic compound that features a benzisoxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine typically involves the formation of the benzisoxazole ring followed by the attachment of the valine moiety. One common method for synthesizing benzisoxazoles is through the photolysis of 2-azidobenzoic acids in the presence of weak bases . This process involves the formation of an electron-deficient singlet nitrene, which undergoes nucleophilic attack and cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photolysis reactions or alternative synthetic routes that increase yield and reduce costs. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzisoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The valine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1-Benzisoxazol-3(1H)-ones: These compounds share the benzisoxazole ring system and have similar chemical properties.
3-Phenyl-2,1-benzisoxazole derivatives: These derivatives have structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is unique due to the presence of the valine moiety, which imparts distinct chemical and biological properties. This combination of the benzisoxazole ring and valine makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
957039-66-6 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)16(19(23)24)20-18(22)13-8-9-15-14(10-13)17(25-21-15)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
Clé InChI |
LOBRMCNFXPJESW-INIZCTEOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


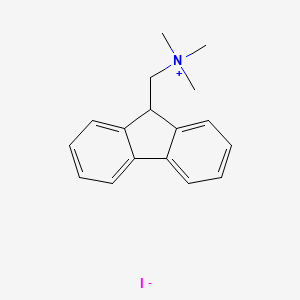
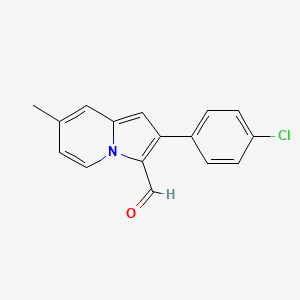
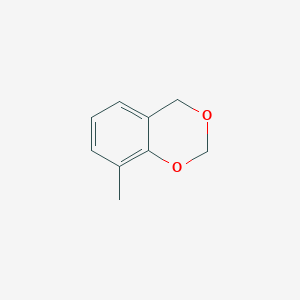


![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
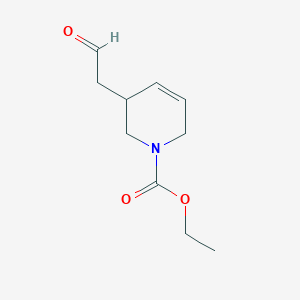
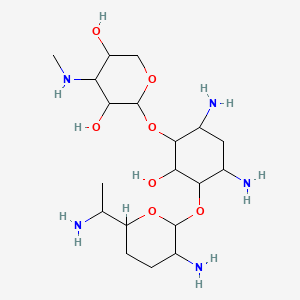
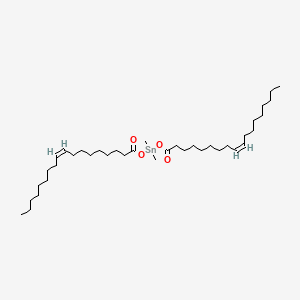

![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)


